Methylethyl 2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Description

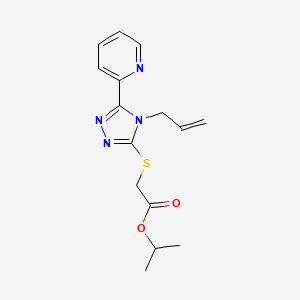

Methylethyl 2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a triazole-based derivative featuring a 1,2,4-triazole core substituted at position 4 with a prop-2-enyl (allyl) group and at position 5 with a 2-pyridyl moiety. A thioether linkage connects the triazole ring to a methyl-ethyl esterified acetate group at position 3. This structure combines a heteroaromatic triazole scaffold with a pyridine ring and a reactive allyl group, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C15H18N4O2S |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

propan-2-yl 2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |

InChI |

InChI=1S/C15H18N4O2S/c1-4-9-19-14(12-7-5-6-8-16-12)17-18-15(19)22-10-13(20)21-11(2)3/h4-8,11H,1,9-10H2,2-3H3 |

InChI Key |

GVJUOHCCADATRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CSC1=NN=C(N1CC=C)C2=CC=CC=N2 |

Origin of Product |

United States |

Biological Activity

Methylethyl 2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a 1,2,4-triazole ring, which is known for its diverse biological activities. The presence of the pyridine and thioacetate groups contributes to its chemical reactivity and potential interactions with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing the triazole moiety. The following table summarizes some key findings related to the antimicrobial activity of triazole derivatives, including this compound.

The compound has shown promising inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism may involve interference with bacterial cell division processes similar to those observed in other triazole derivatives.

Anticancer Activity

Research on triazole derivatives indicates that they may possess significant anticancer properties. The following table outlines findings related to the cytotoxic effects of triazole-containing compounds:

| Compound | Cell Line | IC50 (µM) | Activity | Reference |

|---|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.0 | Cytotoxic | |

| Triazole derivative (related) | Bel-7402 (liver cancer) | 10.0 | Cytotoxic |

The compound exhibited cytotoxic effects against human cancer cell lines, indicating its potential as an anticancer agent. The specific mechanism may involve apoptosis induction or cell cycle arrest.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

- Inhibition of Cell Division : Similar to other triazole compounds, it may inhibit the assembly of the FtsZ ring in bacteria, disrupting their cell division process.

- Cytotoxicity in Cancer Cells : The compound may induce apoptosis through various pathways, potentially involving the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their biological activities. In this study:

- This compound was synthesized and tested against multiple microbial strains.

- Results indicated a broad spectrum of activity against both bacteria and cancer cell lines.

Scientific Research Applications

Chemical Overview

- Molecular Formula: C15H18N4O2S

- Molecular Weight: 318.4 g/mol

- Purity: Typically around 95%

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit notable antimicrobial properties. Methylethyl 2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate has been evaluated for its ability to inhibit the growth of various pathogens.

Case Study:

A study focused on the synthesis of triazole derivatives demonstrated that similar compounds exhibit strong antifungal and antibacterial activities. The specific mechanisms often involve the inhibition of enzyme systems critical to pathogen survival.

Agricultural Applications

The compound has potential as a fungicide due to its structural similarity to known agricultural agents. Its ability to disrupt fungal cell processes makes it a candidate for protecting crops from fungal infections.

Case Study:

Research conducted on triazole-based fungicides has shown that they can effectively manage diseases in crops such as wheat and barley. The application of this compound could enhance crop yield through improved disease resistance.

Pharmaceutical Development

Given its biological activity, this compound is also being explored for potential therapeutic applications in treating various diseases, including cancer and infections.

Case Study:

In vitro studies have indicated that triazole derivatives can inhibit tumor cell proliferation. This compound's unique structure may enhance its efficacy against specific cancer types.

Comparative Data Table

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Antimicrobial Activity | Inhibition of pathogen growth | Effective against a range of bacteria and fungi |

| Agricultural Use | Disruption of fungal cell processes | Increased crop yield and disease resistance |

| Pharmaceutical Development | Inhibition of tumor cell proliferation | Potential treatment for various cancers |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group (–S–) in the molecule serves as a nucleophilic site. For example:

-

Alkylation : Reacts with alkyl halides under basic conditions (e.g., NaH or K₂CO₃) to form sulfonium salts.

-

Arylation : Couples with aryl halides via Ullmann-type reactions in the presence of copper catalysts.

In related triazole-thioether derivatives, nucleophilic substitution with 2-bromo-5-nitrothiazole in NaOMe/MeOH solution has been demonstrated to replace the nitro group while retaining the thioether linkage .

Oxidation Reactions

The thioether group is susceptible to oxidation:

-

Formation of sulfoxides : Controlled oxidation with H₂O₂ or mCPBA yields sulfoxides.

-

Formation of sulfones : Strong oxidizing agents like KMnO₄ or oxone convert the thioether to a sulfone.

Hydrolysis of Ester Group

The methyl-ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic hydrolysis : NaOH in aqueous ethanol cleaves the ester to produce the corresponding carboxylic acid.

-

Acidic hydrolysis : HCl in refluxing methanol yields the free acid, though slower than basic conditions .

Triazole Ring Functionalization

The 1,2,4-triazole ring participates in reactions such as:

-

N-Alkylation : Reacts with alkyl halides at the N-1 or N-4 positions under basic conditions.

-

Coordination chemistry : The pyridyl and triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

Cross-Coupling Reactions

The 2-pyridyl group enables palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl derivatives.

-

Sonogashira : Couples with terminal alkynes to install acetylene groups.

Key Reaction Conditions and Catalysts

Stability and Degradation Pathways

-

Photodegradation : UV exposure in aqueous solutions leads to cleavage of the thioether bond, forming pyridyl-triazole fragments.

-

Thermal decomposition : Above 200°C, the ester group decarboxylates, releasing CO₂ and generating volatile byproducts .

This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery and agrochemical development. Further studies optimizing reaction yields and exploring novel transformations (e.g., click chemistry with terminal alkynes) could expand its utility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations

Substituent Effects on Bioactivity The 2-pyridyl group at position 5 (as in the target compound and AS111) correlates with anti-inflammatory activity. AS111, an acetamide analog, outperformed diclofenac in reducing formalin-induced edema in rats . Allyl (prop-2-enyl) substitution at position 4 (target compound) may enhance lipophilicity and membrane permeability compared to phenyl or amino groups in other derivatives .

Functional Group Influence

- Ester vs. Amide : The target compound’s methylethyl ester group may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid. In contrast, AS111’s acetamide group provides metabolic stability, contributing to its prolonged anti-inflammatory effect .

- Salt Forms : Morpholinium (Thiometrizole) and sodium salts () improve water solubility, critical for parenteral formulations or cerebral circulation studies .

Heterocyclic Hybrids

- Compounds like T15 () integrate thiazolidinedione or thiazole moieties, demonstrating anticancer activity (e.g., 53.57% yield for T15). The target compound’s simpler triazole-pyridine structure may lack this hybrid efficacy but could offer better synthetic accessibility .

Synthetic Accessibility The target compound’s synthesis likely follows a route similar to ’s procedure: nucleophilic substitution of a triazole-thiol with α-halogenated esters.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Methylethyl 2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate?

- Methodology : Utilize nucleophilic substitution reactions between thiol intermediates (e.g., 4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole-3-thiol) and methyl ethyl chloroacetate. Optimize reaction conditions (e.g., aqueous medium, pH 8–9, 60–70°C) to enhance yield. Purify via crystallization from methanol or propan-2-ol/water mixtures .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Methodology : Combine IR spectroscopy (to identify thioether and ester functional groups), ¹H/¹³C NMR (to resolve pyridyl, triazole, and allyl protons), and mass spectrometry (for molecular ion verification). Chromatographic purity checks (HPLC/TLC) are essential to confirm homogeneity .

Q. How can inorganic and organic salts of this compound be synthesized?

- Methodology : React the free acid form (generated via acidification of sodium monochloroacetate derivatives) with inorganic bases (e.g., NaOH, CaCO₃) in water or organic bases (e.g., morpholine, piperidine) in propan-2-ol. Purify salts via solvent evaporation and recrystallization .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodology : Perform metabolic stability assays (e.g., liver microsome testing) to assess degradation pathways. Use molecular docking to evaluate target binding affinity variations under physiological conditions. Cross-validate with pharmacokinetic studies (e.g., plasma half-life measurements) .

Q. How can reaction byproducts during synthesis be systematically identified and mitigated?

- Methodology : Employ LC-MS or GC-MS to detect impurities. Optimize reaction stoichiometry (e.g., molar ratios of thiol to chloroacetate) and solvent polarity to suppress side reactions like disulfide formation. Use scavenging agents (e.g., activated carbon) during purification .

Q. What computational approaches predict the compound’s reactivity in complex biological systems?

- Methodology : Apply density functional theory (DFT) to model electron distribution at the triazole-thioether junction, predicting sites for electrophilic/nucleophilic attack. Combine with molecular dynamics simulations to assess interactions with enzyme active sites (e.g., cytochrome P450 isoforms) .

Q. Why do certain salts exhibit divergent solubility profiles, and how can this be leveraged?

- Methodology : Analyze salt solubility using Hildebrand solubility parameters and ion-pairing effects . For instance, sodium salts may show higher aqueous solubility than zinc derivatives due to ionic radius and hydration energy differences. Tailor salt selection based on delivery route requirements (e.g., oral vs. topical) .

Methodological Challenges and Solutions

Q. How can regioselectivity issues in triazole functionalization be addressed?

- Methodology : Use directed lithiation or protecting group strategies (e.g., SEM groups) to control substitution at the triazole C-3 or C-5 positions. Monitor reaction progress with in situ FTIR to detect intermediate formation .

Q. What analytical workflows validate the compound’s stability under storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays. Identify degradation products via high-resolution MS/MS and correlate with structural vulnerabilities (e.g., ester hydrolysis or allyl oxidation) .

Critical Research Gaps

- Mechanistic Insights into Antimicrobial Activity : While molecular docking suggests triazole-thioether derivatives target fungal CYP51, experimental validation via gene knockout studies is needed .

- Scalability of Microwave-Assisted Synthesis : Evidence on microwave optimization for this specific derivative is limited; further studies could reduce reaction times from hours to minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.